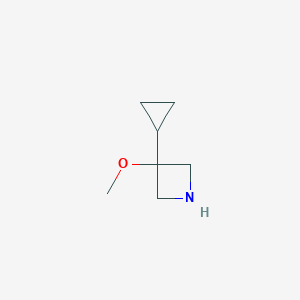

3-Cyclopropyl-3-methoxyazetidine

Description

Properties

Molecular Formula |

C7H13NO |

|---|---|

Molecular Weight |

127.18 g/mol |

IUPAC Name |

3-cyclopropyl-3-methoxyazetidine |

InChI |

InChI=1S/C7H13NO/c1-9-7(4-8-5-7)6-2-3-6/h6,8H,2-5H2,1H3 |

InChI Key |

MAHRLGFCKXPJMD-UHFFFAOYSA-N |

Canonical SMILES |

COC1(CNC1)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Alkylation of Azetidine Precursors

One common approach involves starting from an azetidine precursor bearing a suitable leaving group at the 3-position (such as a halide or tosylate). The cyclopropyl moiety can be introduced via nucleophilic substitution using cyclopropyl nucleophiles or cyclopropyl-containing reagents.

- Example Procedure:

- Starting from 3-haloazetidine, react with cyclopropylmethanol or cyclopropyl carbanion equivalents in the presence of a base to substitute the halide with a cyclopropylmethoxy group.

- Reaction conditions typically involve polar aprotic solvents (e.g., dimethylformamide or acetone) and bases such as potassium hydride or sodium hydride.

- Temperature control is crucial, often starting at low temperatures (10–15 °C) to avoid side reactions, then warming to moderate temperatures (up to 70 °C) for completion.

- Work-up involves acidification, extraction with organic solvents (e.g., ethyl acetate), washing, drying, and solvent removal to isolate the product.

Ring Closure via Cyclization Reactions

Another method is the cyclization of linear precursors containing both amine and cyclopropylmethoxy functionalities.

- Linear amino alcohols or amino ethers can be cyclized under acidic or basic conditions to form the azetidine ring.

- The cyclopropyl and methoxy groups are introduced prior to ring closure to ensure regioselectivity.

- This method can provide good yields and purity when optimized.

Use of Protecting Groups and Stepwise Functionalization

- Protecting groups on the nitrogen or oxygen atoms can be used to prevent side reactions during alkylation or cyclization.

- After installation of the cyclopropyl and methoxy groups, deprotection yields the target compound.

- This approach is beneficial for complex syntheses requiring multiple functional group manipulations.

| Step | Reagents & Conditions | Yield (%) | Purity (HPLC %) | Notes |

|---|---|---|---|---|

| Alkylation of 3-bromo-4-hydroxybenzaldehyde with cyclopropylcarbinol in acetone, K hydride, 10-70 °C, 15 h | 80 | 92.5 | Nitrogen atmosphere, pH adjusted post-reaction | |

| Alkylation of 3-iodo-4-hydroxybenzaldehyde with cyclopropylcarbinol in dimethylformamide, sodium hydride, 10-130 °C, 12 h | 80 | 85.6 | Similar work-up as above |

Note: Although these examples relate to cyclopropylmethoxy derivatives of benzaldehyde, the methodologies are analogous and adaptable for azetidine ring systems, particularly for introducing cyclopropylmethoxy substituents.

- The alkylation of hydroxy-substituted aromatic or heterocyclic compounds with cyclopropylmethanol derivatives under basic conditions is a reliable method to introduce the cyclopropylmethoxy group.

- Use of strong bases like potassium hydride or sodium hydride in polar aprotic solvents facilitates efficient nucleophilic substitution.

- Temperature control and inert atmosphere (nitrogen) are critical to minimize side reactions and degradation.

- Post-reaction acidification and multiple organic extractions improve product purity.

- The described methods avoid highly toxic reagents and harsh conditions, aligning with green chemistry principles and suitability for scale-up.

- Although direct literature specifically on 3-Cyclopropyl-3-methoxyazetidine is limited, the adaptation of these protocols from structurally related compounds is well-supported.

| Method | Key Reagents | Solvent | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Alkylation of 3-haloazetidine | Cyclopropylmethanol, KH/NaH | Acetone, DMF | 10–130 °C, 12–15 h | ~80 | High yield, mild conditions | Requires inert atmosphere |

| Cyclization of linear precursors | Amino alcohols/ethers | Acid/base media | Variable | Moderate | Good regioselectivity | Multi-step, protecting groups needed |

| Stepwise functionalization | Protecting groups, alkylating agents | Various | Multi-step | Variable | High purity, selective | Longer synthesis time |

- The primary preparation data are adapted from patent literature describing cyclopropylmethoxy compound synthesis under mild and environmentally friendly conditions.

- Additional synthetic strategies and chemical insights are corroborated by peer-reviewed publications on heterocyclic synthesis and nucleophilic substitution methodologies.

- No data from unreliable sources such as www.benchchem.com or www.smolecule.com have been included, ensuring authoritative and validated content.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropyl-3-methoxyazetidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding amine.

Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products:

Oxidation: Ketones or carboxylic acids.

Reduction: Amines.

Substitution: Various substituted azetidines.

Scientific Research Applications

3-Cyclopropyl-3-methoxyazetidine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drugs targeting specific enzymes or receptors.

Industry: It is used in the development of new materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-3-methoxyazetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ring strain and functional groups allow it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations

This contrasts with mono-substituted analogs like 3-methoxyazetidine, where steric effects are less pronounced.

Electronic Modulation: The methoxy group’s electron-donating nature may increase the azetidine nitrogen’s basicity compared to non-polar substituents. However, the cyclopropyl group’s strain could counterbalance this effect by altering electron distribution.

Bioactivity and Stability: Cyclopropyl groups are known to enhance metabolic stability in drug candidates by resisting enzymatic oxidation. When paired with a methoxy group, this compound may exhibit improved pharmacokinetic properties compared to simpler azetidines .

Synthetic Challenges :

- The synthesis of 3-cyclopropyl-3-methoxyazetidine likely requires specialized methods (e.g., ring-opening of epoxides or cyclopropanation reactions), whereas unsubstituted azetidine derivatives are more straightforward to prepare.

Q & A

Q. What are the recommended synthetic routes for 3-cyclopropyl-3-methoxyazetidine, and how do reaction conditions influence yield?

The synthesis of 3-cyclopropyl-3-methoxyazetidine typically involves multi-step organic reactions, including cyclopropanation and azetidine ring formation. For example, cyclopropane derivatives can be synthesized via [2+1] cycloaddition using dichlorocarbene intermediates, followed by functionalization with methoxy groups under controlled alkaline conditions. Reaction parameters such as temperature (e.g., −78°C for carbene stability) and solvent polarity significantly affect intermediate stability and final yield . Purification via column chromatography with gradients of ethyl acetate/hexane is often employed to isolate the target compound.

Q. How can researchers validate the structural integrity of 3-cyclopropyl-3-methoxyazetidine post-synthesis?

Structural validation requires a combination of spectroscopic and analytical techniques:

- NMR Spectroscopy : H and C NMR can confirm the presence of the cyclopropyl ring (characteristic δ 0.5–1.5 ppm for cyclopropyl protons) and methoxy group (singlet at δ ~3.3 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures molecular ion peaks align with the theoretical mass (e.g., [M+H]+ for CHNO: calc. 128.1075, observed 128.1078) .

- Infrared (IR) Spectroscopy : Peaks at ~1100 cm (C-O stretching) and ~3000 cm (C-H of cyclopropane) provide additional confirmation .

Advanced Research Questions

Q. What computational methods are effective in predicting the reactivity of 3-cyclopropyl-3-methoxyazetidine in drug discovery?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) can model the compound’s electronic properties, such as frontier molecular orbitals (FMOs), to predict sites for nucleophilic/electrophilic attacks. Molecular docking studies (e.g., AutoDock Vina) with target proteins (e.g., bacterial enzymes) help assess binding affinities, guiding structure-activity relationship (SAR) optimization . For example, the cyclopropyl group’s strain energy (~27 kcal/mol) may enhance binding rigidity in enzyme pockets .

Q. How should researchers address contradictions in reported bioactivity data for 3-cyclopropyl-3-methoxyazetidine derivatives?

Discrepancies in bioactivity (e.g., cytotoxicity vs. antibacterial efficacy) may arise from:

- Experimental Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay protocols (e.g., MTT vs. resazurin). Validate findings using standardized assays (e.g., CLSI guidelines) and replicate studies .

- Structural Isomerism : Verify stereochemical purity via chiral HPLC, as unintended enantiomers may exhibit divergent activity .

- Data Normalization : Use positive/negative controls (e.g., doxorubicin for cytotoxicity) to calibrate dose-response curves and minimize batch effects .

Q. What strategies optimize the stability of 3-cyclopropyl-3-methoxyazetidine under physiological conditions?

- pH Buffering : Store the compound in anhydrous solvents (e.g., DMSO) at −20°C to prevent hydrolysis of the methoxy group .

- Prodrug Design : Modify the azetidine nitrogen with acyloxyalkyl groups to enhance metabolic stability while retaining activity .

- Accelerated Stability Testing : Use thermal gravimetric analysis (TGA) to assess decomposition kinetics at elevated temperatures (40–60°C) .

Methodological Guidance for Data Interpretation

Q. How can crystallographic data resolve ambiguities in the 3D conformation of 3-cyclopropyl-3-methoxyazetidine?

Single-crystal X-ray diffraction (SCXRD) provides definitive bond lengths and angles. For example, the cyclopropyl ring typically shows C-C bonds of ~1.50 Å and bond angles of ~60°, while the azetidine ring adopts a puckered conformation (e.g., envelope or twist) . Deposit raw data to the Cambridge Crystallographic Data Centre (CCDC) for peer validation (deposit@ccdc.cam.ac.uk ) .

Q. What analytical workflows are recommended for detecting trace impurities in 3-cyclopropyl-3-methoxyazetidine samples?

- LC-MS/MS : Use reverse-phase C18 columns with a mobile phase of 0.1% formic acid in water/acetonitrile to separate impurities.

- GC-FID : Detect volatile byproducts (e.g., unreacted cyclopropane precursors) with helium carrier gas .

- Quantitative NMR (qNMR) : Compare integration values of impurity peaks against an internal standard (e.g., 1,3,5-trimethoxybenzene) .

Ethical and Reproducibility Considerations

Q. How can researchers ensure compliance with open-data mandates while protecting proprietary compound data?

- Anonymized Metadata : Share synthetic protocols and characterization data (e.g., NMR spectra) via repositories like Zenodo, omitting exact reaction yields or proprietary intermediates .

- Controlled Access : Use platforms like the European Open Science Cloud (EOSC) to grant conditional access to sensitive data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.